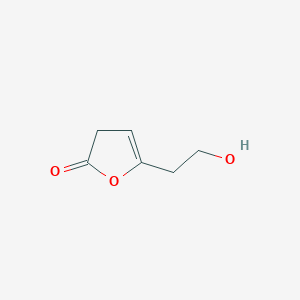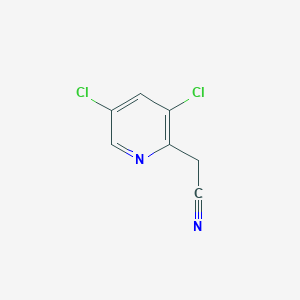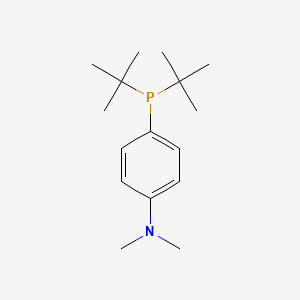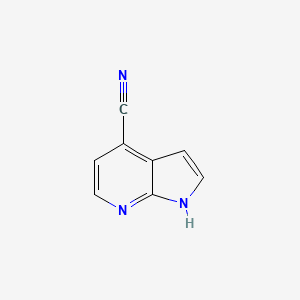![molecular formula C11H13NO3 B1339894 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-02-5](/img/structure/B1339894.png)
3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid
Übersicht
Beschreibung
“3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid” is a compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known as DOPA.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) . This indicates that the compound contains an amine group attached to a dimethylphenyl group, and a carboxylic acid group attached to the same carbon as the amine .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its solubility would depend on factors such as polarity, iso-electric point, nature of solvent, and temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been used in the synthesis of organotin carboxylates, which have shown potential as anticancer drugs . The amount and type of organic groups bound to the tin core and carboxylate ligand appear to significantly impact their anticancer efficacy . Two new organotin complexes of di and triorganotin carboxylate were successfully synthesized by refluxing reaction of 2-[(2,3-dimethylphenyl)amino] benzoic acid (ligand) with tri phenyl tin chloride and dimethyl tin dichloride salts . The activity of each complex has been examined against the target cell line A-172 compared with the ligand alone .
Antibacterial Activity
The compound has been used in the synthesis of organotin complexes that have shown antibacterial effectiveness against Staphylococcus aureus and Escherichia coli .
Pharmaceutical Testing
The compound is used for pharmaceutical testing as a high-quality reference standard .
Synthesis of Organotin Carboxylates
The compound has been used in the synthesis of organotin carboxylates . These organotin carboxylates have been described by a number of researchers for their action against cancers, fungi, bacteria, and other microbes .
Cytotoxic Activity
The compound has been used in the synthesis of organotin complexes that have shown cytotoxic properties . These complexes have higher cellular cytotoxicity than the ligand alone .
Chemical Research
The compound is used in chemical research, particularly in the synthesis of new organotin complexes .
Eigenschaften
IUPAC Name |
3-(2,3-dimethylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZCCNRSTVUMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557126 | |
| Record name | 3-(2,3-Dimethylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid | |
CAS RN |
95262-02-5 | |
| Record name | 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95262-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















